sec-Butyldichloroarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyldichloroarsine is an organoarsenic compound with the chemical formula C4H9AsCl2. It is a derivative of arsine, where two chlorine atoms and a sec-butyl group are attached to the arsenic atom. This compound is known for its toxic properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
sec-Butyldichloroarsine can be synthesized through the reaction of arsenic trichloride with sec-butylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AsCl3+sec-C4H9MgBr→sec-C4H9AsCl2+MgBrCl
The reaction is usually performed in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
sec-Butyldichloroarsine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sec-butylarsinic acid.
Reduction: Reduction reactions can convert it to sec-butylarsine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like ethanol or methanol.
Major Products Formed
Oxidation: sec-Butylarsinic acid (C4H9AsO(OH)2)
Reduction: sec-Butylarsine (C4H9AsH2)
Substitution: sec-Butylarsine derivatives depending on the nucleophile used.
Scientific Research Applications
sec-Butyldichloroarsine has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its toxicological effects on biological systems and its potential use as a chemical warfare agent.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of sec-Butyldichloroarsine involves its interaction with cellular components, leading to disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and other critical metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
n-Butyldichloroarsine: Similar structure but with a straight-chain butyl group.
tert-Butyldichloroarsine: Contains a tert-butyl group instead of a sec-butyl group.
Phenylarsine oxide: An organoarsenic compound with a phenyl group.
Uniqueness
sec-Butyldichloroarsine is unique due to its specific sec-butyl group, which influences its reactivity and toxicity. Compared to its analogs, it has distinct chemical and biological properties that make it suitable for specific applications in research and industry.
Properties
CAS No. |
684-82-2 |
---|---|
Molecular Formula |
C4H9AsCl2 |
Molecular Weight |
202.94 g/mol |
IUPAC Name |
butan-2-yl(dichloro)arsane |
InChI |
InChI=1S/C4H9AsCl2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 |
InChI Key |
INQONTNHVUXFCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[As](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.